Cas no 1019104-30-3 (3-(4-methanesulfonylpiperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine)

3-(4-methanesulfonylpiperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine 化学的及び物理的性質
名前と識別子
-
- 3-(4-methanesulfonylpiperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
- F2319-0111
- 3-(4-(methylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
- 1019104-30-3
- AKOS024638773
-
- インチ: 1S/C15H22N6O2S/c1-11-12(2)18-21(13(11)3)15-6-5-14(16-17-15)19-7-9-20(10-8-19)24(4,22)23/h5-6H,7-10H2,1-4H3
- InChIKey: QYJLYADAPVYKMI-UHFFFAOYSA-N
- ほほえんだ: S(C)(N1CCN(C2=CC=C(N=N2)N2C(C)=C(C)C(C)=N2)CC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 350.15249514g/mol
- どういたいしつりょう: 350.15249514g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 531
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 92.6Ų
3-(4-methanesulfonylpiperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2319-0111-2μmol |
3-(4-methanesulfonylpiperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine |
1019104-30-3 | 90%+ | 2μl |
$85.5 | 2023-05-16 | |
Life Chemicals | F2319-0111-1mg |
3-(4-methanesulfonylpiperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine |
1019104-30-3 | 90%+ | 1mg |
$81.0 | 2023-05-16 | |
Life Chemicals | F2319-0111-2mg |
3-(4-methanesulfonylpiperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine |
1019104-30-3 | 90%+ | 2mg |
$88.5 | 2023-05-16 |
3-(4-methanesulfonylpiperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine 関連文献
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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5. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
3-(4-methanesulfonylpiperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazineに関する追加情報
Introduction to Compound with CAS No. 1019104-30-3 and Product Name: 3-(4-methanesulfonylpiperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
The compound with the CAS number 1019104-30-3 and the product name 3-(4-methanesulfonylpiperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications.
At the core of this compound's structure lies a pyridazine scaffold, which is a six-membered aromatic ring containing two nitrogen atoms. This core is further functionalized with two distinct substituents: a 4-methanesulfonylpiperazine moiety at the 3-position and a 3,4,5-trimethyl-1H-pyrazol-1-yl group at the 6-position. The presence of these specific functional groups imparts unique chemical and biological properties to the molecule, making it a promising candidate for further investigation.
The 4-methanesulfonylpiperazine group is known for its ability to interact with various biological targets, including enzymes and receptors. This moiety has been extensively studied in the development of drugs targeting neurological disorders, such as depression and schizophrenia. Its structural features allow for strong binding interactions, which can modulate the activity of these targets. In recent years, derivatives of piperazine have been explored for their potential in treating a wide range of conditions, highlighting the importance of this functional group in medicinal chemistry.
Complementing the pyridazine core is the 3,4,5-trimethyl-1H-pyrazol-1-yl substituent. This group introduces additional steric hindrance and electronic properties to the molecule, which can influence its binding affinity and selectivity. Pyrazole derivatives are well-documented for their broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer effects. The specific trimethyl substitution pattern enhances the stability and bioavailability of the compound, making it more suitable for pharmacological applications.
Recent research has demonstrated that compounds incorporating both pyridazine and pyrazole moieties exhibit enhanced biological activity compared to individual scaffolds. For instance, studies have shown that such molecules can interact with protein kinases and other enzymes involved in signal transduction pathways. These pathways are critical in regulating various cellular processes, including cell growth, differentiation, and apoptosis. By modulating these pathways, compounds like 3-(4-methanesulfonylpiperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine hold promise for treating diseases associated with dysregulated signaling.
In addition to their enzymatic interactions, these compounds have also been investigated for their potential as scaffolds for drug design. The flexibility of the pyridazine and pyrazole rings allows for modifications at multiple positions, enabling chemists to fine-tune properties such as solubility, metabolic stability, and target specificity. This adaptability has led to the development of novel drug candidates that exhibit improved pharmacokinetic profiles compared to existing therapies.
The synthesis of 3-(4-methanesulfonylpiperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the 4-methanesulfonylpiperazine group typically involves nucleophilic substitution reactions or condensation reactions with appropriate sulfonyl chlorides or sulfonamides. The subsequent attachment of the 3,4,5-trimethyl-1H-pyrazol-1-yl moiety often requires cyclocondensation reactions or metal-catalyzed cross-coupling techniques.
One of the key challenges in synthesizing this compound is ensuring high yield and purity throughout the process. Impurities can arise from side reactions or incomplete conversion of starting materials. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and verify the identity and purity of intermediates and final products.
The pharmacological evaluation of 3-(4-methanesulfonylpiperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine has revealed several promising activities. In vitro studies have shown that this compound can inhibit the activity of various enzymes involved in inflammatory pathways. For example, it has demonstrated potent inhibitory effects on cyclooxygenase (COX) enzymes known to play a role in pain and inflammation responses.
Furthermore,preclinical studies have indicated that this compound exhibits neuroprotective properties in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. These effects are attributed to its ability to modulate neurotransmitter systems and protect against oxidative stress-induced damage.
The potential therapeutic applications of this compound are broad-ranging. Given its interactions with multiple biological targets,it could be developed into a broad-spectrum therapeutic agent capable of treating conditions ranging from neurological disorders to inflammatory diseases。 Additionally,its structural features make it an attractive scaffold for further derivatization,allowing researchers to explore new analogs with enhanced efficacy or improved pharmacokinetic profiles。
As research in chemical biology continues to advance,the significance of heterocyclic compounds like 3-(4-methanesulfonylpiperazin - 1 - yl ) - 6 - ( 3 , 4 , 5 - trimethyl - 1 H - pyrazol - 1 - yl ) pyridazine will only grow。 Their unique structural features и diverse biological activities make them invaluable tools for understanding fundamental biological processes и developing novel therapeutics。 With ongoing investigations и technological advancements,we can expect further breakthroughs in harnessing these compounds for medical и scientific purposes。
1019104-30-3 (3-(4-methanesulfonylpiperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine) 関連製品
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